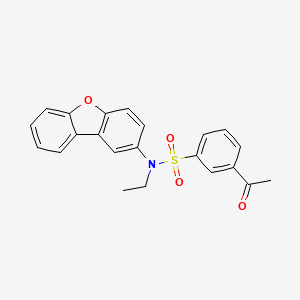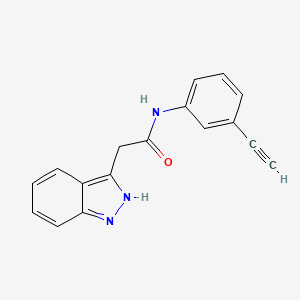![molecular formula C20H27N3O2 B7532537 3-[(1-Benzylpiperidin-4-yl)methyl]-1-(furan-2-ylmethyl)-1-methylurea](/img/structure/B7532537.png)
3-[(1-Benzylpiperidin-4-yl)methyl]-1-(furan-2-ylmethyl)-1-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1-Benzylpiperidin-4-yl)methyl]-1-(furan-2-ylmethyl)-1-methylurea, also known as BFU-725, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a small molecule that belongs to the class of urea derivatives and has shown promising results in various studies.
Mechanism of Action
The exact mechanism of action of 3-[(1-Benzylpiperidin-4-yl)methyl]-1-(furan-2-ylmethyl)-1-methylurea is not fully understood. However, it is believed to act as a modulator of various neurotransmitters, such as dopamine and acetylcholine, which play a crucial role in the regulation of neurological functions.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been found to improve motor function and reduce neuroinflammation in animal models of Parkinson's disease. It has also been shown to enhance memory and cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-[(1-Benzylpiperidin-4-yl)methyl]-1-(furan-2-ylmethyl)-1-methylurea is its high potency and selectivity towards its target receptors, which makes it a valuable tool for studying the underlying mechanisms of neurological disorders. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetic properties.
Future Directions
There are several future directions that can be explored in the research of 3-[(1-Benzylpiperidin-4-yl)methyl]-1-(furan-2-ylmethyl)-1-methylurea. One possible direction is to investigate its potential therapeutic applications in other neurological disorders, such as Huntington's disease and multiple sclerosis. Another direction is to optimize its pharmacokinetic properties to improve its efficacy and reduce its toxicity. Furthermore, the development of novel analogs of this compound can provide valuable insights into the structure-activity relationship of this compound and its potential therapeutic applications.
Conclusion:
This compound is a promising compound that has shown potential therapeutic applications in various fields of medicine. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research in this area can provide valuable insights into the development of novel therapies for neurological disorders.
Synthesis Methods
3-[(1-Benzylpiperidin-4-yl)methyl]-1-(furan-2-ylmethyl)-1-methylurea can be synthesized through a multi-step process involving the reaction of 1-benzylpiperidine-4-carboxaldehyde with furan-2-carboxylic acid, followed by the addition of methyl isocyanate and subsequent reduction with sodium borohydride. The final product is obtained through purification and isolation techniques.
Scientific Research Applications
3-[(1-Benzylpiperidin-4-yl)methyl]-1-(furan-2-ylmethyl)-1-methylurea has been extensively studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease, as well as in the management of pain and inflammation.
Properties
IUPAC Name |
3-[(1-benzylpiperidin-4-yl)methyl]-1-(furan-2-ylmethyl)-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-22(16-19-8-5-13-25-19)20(24)21-14-17-9-11-23(12-10-17)15-18-6-3-2-4-7-18/h2-8,13,17H,9-12,14-16H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLYXMLJKCHEPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-4-N-propylpiperidine-1,4-dicarboxamide](/img/structure/B7532474.png)
![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(furan-2-ylmethyl)-N-methylacetamide](/img/structure/B7532481.png)
![4-[[(3-fluoro-4-imidazol-1-ylphenyl)methylcarbamoylamino]methyl]-N,N-dimethylbenzamide](/img/structure/B7532490.png)
![2-[4-[(3-fluoro-4-imidazol-1-ylphenyl)methylcarbamoylamino]piperidin-1-yl]-N-methylacetamide](/img/structure/B7532500.png)
![1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-(2-thiophen-3-ylethyl)urea](/img/structure/B7532501.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7532503.png)
![1-benzyl-N-[[4-(carbamoylamino)phenyl]methyl]piperidine-4-carboxamide](/img/structure/B7532505.png)
![1-[[4-(1,3-Benzodioxol-5-yl)oxan-4-yl]methyl]-3-(3-methylbutan-2-yl)urea](/img/structure/B7532509.png)
![2-[[2-[4-(dimethylsulfamoyl)anilino]-2-oxoethyl]amino]-N-(2-phenylethyl)benzamide](/img/structure/B7532516.png)


![N-ethyl-3-[[(3-fluoro-4-imidazol-1-ylphenyl)methylcarbamoylamino]methyl]benzamide](/img/structure/B7532532.png)
![1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-[(3-hydroxy-4-methoxyphenyl)methyl]urea](/img/structure/B7532542.png)
